molecular formula C8H12N2O B1354387 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol CAS No. 623564-49-8

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Cat. No. B1354387
M. Wt: 152.19 g/mol
InChI Key: ZHAXPVWSJMLLDM-UHFFFAOYSA-N
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Description

“(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 60637-32-3 . It has a molecular weight of 138.17 and its IUPAC name is 4,5,6,7-tetrahydropyrazolo [1,5-a]pyridin-2 (1H)-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydropyrazolo[1,5-a]pyridin-2-yl group . The InChI code for this compound is 1S/C7H10N2O/c10-7-5-6-3-1-2-4-9 (6)8-7/h5H,1-4H2, (H,8,10) .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular formula of C7H10N2O .

Scientific Research Applications

  • Medicinal Chemistry Building Blocks

    • Results : The functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold can be used as a bifunctional platform for drug development, demonstrating advantages over other known methodologies .
  • Adenine Mimetic for Protein Binding

    • Results : Anti-configured 5,7-substituted tetrahydropyrazolo[1,5-a]pyrimidines exhibit promise as selective drug candidates .
  • Guiding Medicinal Chemistry Designs

    • Results : Insights from these structures aid in optimizing drug development .
  • Diamides Synthesis

    • Results : These methods contribute to the synthesis of the desired compounds .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXPVWSJMLLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474349
Record name (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

CAS RN

623564-49-8
Record name (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

MeOH (0.29 mL) was added to the THF (19 mL) solution of LiBH4 (cont. 90%) (174 mg) under a nitrogen atmosphere at room temperature, then 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester (862 mg) was added to the suspension and stirred for 1 h at room temperature and 1.5 h at 40° C. The mixture was quenched with 1 mol/L HCl at pH 1 and stirred for 1 h at room temperature. Solid K2CO3 was added to the solution to adjust pH to 8 and the mixture was extracted with AcOEt. The organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to afford titled compound as pale yellow oil (691 mg, 95%).
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Reactant of Route 2
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Reactant of Route 4
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Reactant of Route 5
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Reactant of Route 6
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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Citations

For This Compound
1
Citations
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

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